molecular formula C17H15N3O2S B2841753 2-cyano-3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1428122-09-1

2-cyano-3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2841753
CAS No.: 1428122-09-1
M. Wt: 325.39
InChI Key: OZPVGCXVSMCCFG-UHFFFAOYSA-N
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Description

This compound features a unique structure combining a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety, a cyano-substituted enamide linker, and a 1,3-thiazol-2-yl group. The thiazole ring, a nitrogen-sulfur heterocycle, may enhance binding affinity in biological systems through hydrogen bonding or π-π stacking. The cyano group at the α-position of the enamide likely contributes to electron-withdrawing effects, modulating reactivity and stability .

Properties

IUPAC Name

2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-17(2)9-12-7-11(3-4-14(12)22-17)8-13(10-18)15(21)20-16-19-5-6-23-16/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPVGCXVSMCCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Key structural analogues include:

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Features
Target Compound Dihydrobenzofuran, Thiazol-2-yl N/A N/A High rigidity, heterocyclic R2
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-OCH3, 4-SO2NH2Ph 90 292 Electron-donating OCH3, sulfa moiety
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-Cl, 4-SO2NH2Ph 63 286 Electron-withdrawing Cl, sulfa moiety
2-Cyano-3-[3-methoxy-2-(isopropoxy)phenyl]-N-(2-methylphenyl)prop-2-enamide 3-OCH3, 2-iso-propoxyphenyl, 2-MePh N/A N/A Alkoxy substituents, alkyl R2
  • Synthetic Yields: The methoxy-substituted 5b (90% yield) outperforms the chloro-substituted 5c (63%), suggesting electron-donating groups enhance reaction efficiency in Knoevenagel condensations .
  • Melting Points : Higher melting points for 5b (292°C) vs. 5c (286°C) may reflect stronger crystal packing due to the methoxy group’s polarity versus the chloro group’s steric effects .
  • Heterocyclic vs. Aromatic Substituents: The target compound’s thiazol-2-yl group contrasts with sulfamoylphenyl groups in 5b/5c.

Structural and Functional Divergence

  • Dihydrobenzofuran vs. Chromone Derivatives: Compounds 1–4 in feature chromone (4-oxo-4H-chromene) cores, known for antioxidant activity. The target’s dihydrobenzofuran lacks the chromone’s conjugated ketone, reducing redox activity but increasing hydrolytic stability .
  • Amide Directing Groups: Unlike the N,O-bidentate directing group in ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the thiazol-2-yl group in the target compound may act as a monodentate ligand, altering regioselectivity in metal-catalyzed C–H functionalization .

Spectroscopic and Computational Analysis

  • IR/NMR: The cyano group in the target compound would exhibit a sharp IR peak near 2200 cm⁻¹, consistent with 5b/5c. Enamide protons (CH=C) in ¹H NMR would resonate as singlets at δ 7.5–8.0 ppm, similar to analogues .

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